molecular formula C11H10Br2F2O3 B1412555 Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate CAS No. 1803788-16-0

Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate

Cat. No.: B1412555
CAS No.: 1803788-16-0
M. Wt: 388 g/mol
InChI Key: AEPZZBNEQQIIKJ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate is a halogenated phenylacetate ester characterized by a phenyl ring substituted with bromine atoms at the 2- and 4-positions and a difluoromethoxy group (-OCF₂) at the 6-position.

Properties

IUPAC Name

ethyl 2-[2,4-dibromo-6-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2F2O3/c1-2-17-10(16)5-7-8(13)3-6(12)4-9(7)18-11(14)15/h3-4,11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPZZBNEQQIIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1Br)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate typically involves the following steps:

    Bromination: The starting material, 2,4-dibromo-6-hydroxyphenylacetic acid, is brominated using bromine in the presence of a suitable solvent like acetic acid. This step introduces the bromine atoms at the 2 and 4 positions of the phenyl ring.

    Esterification: The brominated intermediate is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.

    Fluorination: Finally, the hydroxyl group is replaced with a difluoromethoxy group using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under mild conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products

    Nucleophilic Substitution: Substituted phenylacetates with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

Organic Synthesis

Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate serves as a vital intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical transformations enables the formation of diverse derivatives, making it a versatile building block in synthetic chemistry.

Research has indicated that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it can inhibit the growth of various bacterial strains. For instance, it has shown effectiveness against:
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Pseudomonas aeruginosa64 µg/mL
  • Anticancer Potential : The compound's structure may allow it to interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Ongoing research aims to elucidate its mechanisms of action and therapeutic potential.

Pharmaceutical Development

The compound is being explored as a precursor for synthesizing drug candidates with potential therapeutic effects. Its unique structural characteristics may enhance binding affinity to biological targets, influencing pharmacokinetics and pharmacodynamics.

Industrial Applications

In addition to its role in research, this compound is utilized in developing new materials and as a reagent in various industrial processes. Its chemical properties make it suitable for applications requiring specific reactivity or stability.

Mechanism of Action

The mechanism by which Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate exerts its effects depends on its application. In medicinal chemistry, its activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate (hypothetical) with three related compounds from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 2,4-dibromo-6-fluorophenylacetate 1803817-32-4 C₁₀H₉Br₂FO₂ 364.89 2,4-dibromo; 6-fluoro
Ethyl 2,4-difluoro-6-methoxyphenylacetate 691905-11-0 C₁₁H₁₂F₂O₃ 242.21 2,4-difluoro; 6-methoxy
Ethyl phenylacetate (flavor compound) Not provided C₁₀H₁₂O₂ 164.20 Unsubstituted phenyl ring
This compound* Hypothetical C₁₁H₁₀Br₂F₂O₃ 428.01† 2,4-dibromo; 6-difluoromethoxy

*Hypothetical compound inferred from nomenclature. †Calculated based on formula.

Key Observations:
  • Halogenation Effects: Bromine atoms (in and the target compound) increase molecular weight and steric bulk compared to fluorine substituents ().
  • Flavor vs. Industrial Applications : Ethyl phenylacetate () contributes to fruity and floral aromas in beverages, while halogenated analogs () likely serve as intermediates in drug synthesis due to their modified reactivity and lipophilicity .

Functional and Application Differences

  • Ethyl 2,4-dibromo-6-fluorophenylacetate () : The combination of bromine and fluorine substituents may balance reactivity and stability, making it suitable for coupling reactions in medicinal chemistry (e.g., as a building block for kinase inhibitors) .
  • Target Compound : The difluoromethoxy group’s strong electron-withdrawing nature could make it a candidate for electrophilic aromatic substitution or as a fluorinated analog in drug design.

Stability and Reactivity Trends

  • Thermal Stability : Brominated compounds (, target) may exhibit lower thermal stability than fluorinated or methoxy-substituted analogs due to weaker C-Br bonds.
  • Hydrolytic Resistance : Difluoromethoxy and methoxy groups (target and ) resist hydrolysis better than esters with hydroxyl or unprotected ether groups.

Biological Activity

Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, mechanism of action, biological activity, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound involves several key steps:

  • Bromination : The starting material, 2,4-dibromo-6-hydroxyphenylacetic acid, undergoes bromination using bromine in a suitable solvent (e.g., chloroform).
  • Esterification : The brominated intermediate is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the ester.
  • Methoxylation : The hydroxy group is replaced with a difluoromethoxy group using difluoromethyl ether and a base like sodium hydride.

This multi-step process allows for the precise introduction of functional groups that enhance the compound's biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards various enzymes and receptors.

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi by disrupting essential cellular processes such as protein synthesis and cell wall formation. The halogenated structure likely contributes to these effects by increasing lipophilicity and facilitating membrane penetration.
  • Anticancer Properties : Research indicates potential anticancer activity through the modulation of signaling pathways involved in cell proliferation and apoptosis. The unique chemical structure may allow it to interfere with specific oncogenic pathways, although detailed mechanisms are still under investigation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect Observed Reference
AntimicrobialInhibition of bacterial growth
AntifungalReduced fungal viability
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of enzyme activity

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various halogenated compounds, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those observed for similar compounds lacking fluorinated groups.
  • Anticancer Screening : A drug library screening revealed that this compound exhibited selective cytotoxicity towards multiple cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of mitochondrial dysfunction and subsequent apoptotic pathways.

Comparative Analysis

When comparing this compound with structurally similar compounds, notable differences in biological activities emerge:

Compound Key Differences Biological Activity
This compoundContains both bromine and difluoromethoxy groupsStrong antimicrobial and anticancer effects
Ethyl 2,4-dibromo-6-methoxyphenylacetateLacks difluoromethoxy groupWeaker biological activity
Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetateChlorine instead of bromineVarying potency against microbial strains

Q & A

Q. What are the key synthetic pathways for preparing Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated phenylacetate derivatives typically involves sequential functionalization of the aromatic ring. A plausible route for the target compound includes:

Esterification : Start with 2,4-dibromo-6-(difluoromethoxy)phenylacetic acid. Dissolve in methanol with catalytic sulfuric acid (e.g., 1 ml conc. H₂SO₄ per 20 ml solvent) and reflux for 4–6 hours to form the ester .

Purification : Quench in ice water, filter the precipitate, and recrystallize from ethanol to isolate the product.

Halogenation/Fluorination : If the precursor lacks bromine/difluoromethoxy groups, introduce them via electrophilic substitution (e.g., bromine with FeBr₃ catalysis) or nucleophilic fluorination (e.g., using Selectfluor®).
Critical Factors : Reaction time, temperature, and stoichiometry of halogenating agents significantly affect regioselectivity and yield. Side reactions (e.g., over-bromination) must be monitored via TLC or HPLC .

Q. How can researchers characterize this compound, and what spectral data are diagnostic?

Methodological Answer: Comprehensive characterization requires:

  • NMR Spectroscopy :
    • ¹H NMR : Look for ester methylene protons (δ ~4.1–4.3 ppm, quartet) and aromatic protons (δ ~6.8–7.5 ppm, split due to bromine and fluorine substituents).
    • ¹³C NMR : The difluoromethoxy group (OCHF₂) shows a characteristic triplet (~80–85 ppm, J = 250–300 Hz) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ = 423.91 Da) and isotopic patterns from bromine (1:1 doublet for two Br atoms).
  • X-ray Crystallography : Resolve steric effects of bulky substituents (e.g., bromine) on the ester conformation .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • GC-MS : Ideal for volatile esters. Derivatization may be needed to improve volatility. Use a polar column (e.g., DB-WAX) and monitor fragments at m/z 164 (phenylacetate base ion) and bromine isotopes (m/z 79/81) .
  • HPLC-UV/DAD : Employ a C18 column with acetonitrile/water gradient. Detect absorbance at 210–230 nm (ester carbonyl) and 254 nm (aromatic rings) .
  • Validation : Include spike-recovery tests in biological matrices (e.g., plasma) to assess matrix interference .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during bromination?

Methodological Answer: Competing reactions (e.g., para- vs. ortho-bromination) arise from steric and electronic effects. Strategies include:

  • Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing over-bromination .
  • Catalyst Screening : Test Lewis acids (e.g., FeBr₃ vs. AlCl₃) to modulate electrophilic substitution rates.
  • In Situ Monitoring : Use FTIR to track Br₂ consumption or Raman spectroscopy to detect intermediates .
  • Computational Modeling : DFT calculations predict substituent directing effects (e.g., difluoromethoxy’s electron-withdrawing nature) to guide synthetic planning .

Q. What role do the bromine and difluoromethoxy substituents play in the compound’s biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Methodological Answer:

  • Bromine : Enhances lipophilicity and potential halogen bonding with target proteins.
  • Difluoromethoxy : Improves metabolic stability versus methoxy groups by resisting CYP450 oxidation.
    SAR Protocol :

Analog Synthesis : Prepare derivatives with varying halogen positions (e.g., 2,5-dibromo vs. 3,4-dibromo) or fluorinated groups (e.g., -OCF₃ vs. -OCHF₂) .

Biological Assays : Test inhibition of enzymes (e.g., kinases) or antimicrobial activity. Use dose-response curves (IC₅₀) and molecular docking to correlate substituent effects with potency .

Metabolic Stability : Assess hepatic microsome clearance to evaluate the difluoromethoxy group’s impact .

Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?

Methodological Answer: Contradictions may arise from impurities, tautomerism, or solvent effects. Steps:

Repurification : Re-crystallize or use preparative HPLC to isolate the pure compound.

Multi-Technique Validation :

  • Compare NMR (¹H, ¹³C, 19F) with theoretical predictions (e.g., ChemDraw simulations).
  • Confirm molecular weight via HRMS and isotopic pattern match .

Dynamic NMR : If rotational barriers (e.g., ester group) cause splitting, conduct variable-temperature NMR to observe coalescence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate

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